N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide
Description
N-[3-(4-Methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide is a synthetic chromen-4-one (flavone) derivative with a substituted amide moiety. Its core structure comprises a benzopyran-4-one scaffold, a 4-methoxyphenyl group at position 3, and a branched alkylamide (2-methylpropanamide) at position 2. The 8-methyl substituent on the chromenone ring enhances lipophilicity, while the 4-methoxyphenyl group may influence electronic properties and binding affinity in biological systems .
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12(2)20(24)22-21-17(14-8-10-15(25-4)11-9-14)18(23)16-7-5-6-13(3)19(16)26-21/h5-12H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQTDIYNWOYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with the chromen-4-one intermediate.
Attachment of the Methylpropanamide Moiety: The final step involves the acylation of the chromen-4-one derivative with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂), alkylation with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The chromen-4-one core can intercalate with DNA, inhibiting replication and transcription processes. The methoxyphenyl group can enhance binding affinity to specific receptors, while the amide moiety can interact with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Compound A: 3-[(4-Methoxyphenyl)(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]propanoic acid (from )
- Core : 1,3-Thiazolidin-4-one
- Key Substituents: 4-Methoxyphenyl, propanoic acid
- Properties: The thiazolidinone core is associated with antimicrobial and antidiabetic activities. The carboxylic acid group enhances water solubility but may reduce membrane permeability compared to the target compound’s amide group .
Compound B : 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (from )
- Core : Propargyl amide
- Key Substituents : 4-Methoxyphenyl, propargyl chain
- Properties: The propargyl group enables click chemistry applications, while the 4-methoxyphenyl moiety contributes to π-π stacking interactions.
Target Compound :
- Core : Chromen-4-one
- Key Substituents : 4-Methoxyphenyl, 8-methyl, 2-methylpropanamide
- Properties: The chromenone scaffold offers planar rigidity for receptor binding, while the 8-methyl group and branched amide improve lipophilicity and metabolic stability .
Substituent Effects
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Chromen-4-one | Thiazolidin-4-one | Propargyl amide |
| 4-Methoxyphenyl Position | Position 3 | Attached to thiazole nitrogen | Attached to propanamide |
| Solubility | Moderate (amide) | High (carboxylic acid) | Low (propargyl chain) |
| Bioactivity Potential | Anticancer, anti-inflammatory | Antimicrobial | Synthetic intermediate |
Biological Activity
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has gained attention in scientific research due to its diverse biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a chromen-4-one core, characterized by:
- Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
- Methylpropanamide Moiety : Contributes to its unique chemical properties.
The molecular formula is , and it has been synthesized through multi-step organic reactions involving condensation and electrophilic aromatic substitution methods .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 in induced models of arthritis. The following table summarizes the findings:
| Model | Dose (mg/kg) | Inflammation Reduction (%) | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | 50 | 45% | |
| Complete Freund's Adjuvant | 100 | 60% |
These results suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. In vitro assays using DPPH and ABTS radical scavenging tests showed high scavenging activity, with IC50 values comparable to standard antioxidants like ascorbic acid:
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH | 25.0 | |
| ABTS | 30.5 |
This antioxidant capacity may play a role in preventing oxidative stress-related diseases.
Case Studies
Several studies have explored the biological activities of this compound:
- Cancer Cell Line Study : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating potential as a chemotherapeutic agent .
- In Vivo Anti-inflammatory Study : In a murine model of arthritis, administration of the compound led to a marked decrease in paw swelling and histological signs of inflammation compared to controls, supporting its use in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
